(2R)-2-氨基-3,3-二氟-3-苯基丙醇;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

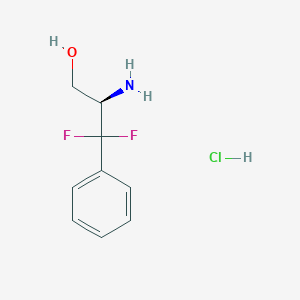

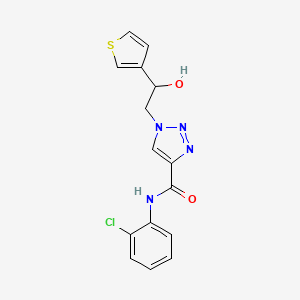

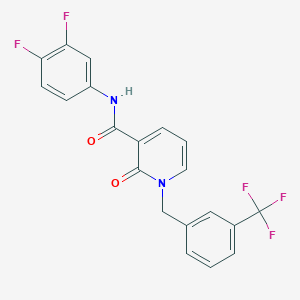

(2R)-2-Amino-3,3-difluoro-3-phenylpropan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C9H12ClF2NO and its molecular weight is 223.65. The purity is usually 95%.

BenchChem offers high-quality (2R)-2-Amino-3,3-difluoro-3-phenylpropan-1-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-Amino-3,3-difluoro-3-phenylpropan-1-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

羟基肉桂酸和抗氧化活性

羟基肉桂酸在结构上与苯丙烷类化合物相关,如 (2R)-2-氨基-3,3-二氟-3-苯基丙醇-1-醇,在体外和体内模型中均表现出有效的抗氧化活性。这些化合物存在于各种食物组中,通过清除不同的自由基和充当还原剂来表现其抗氧化性能。它们在降低疾病风险和促进健康方面的潜力突出了结构效应对抗氧化活性功效的影响 (Shahidi & Chandrasekara, 2010)。

色谱学进展

具有类似于 (2R)-2-氨基-3,3-二氟-3-苯基丙醇-1-醇的特征的化合物的分析应用在亲水相互作用色谱 (HILIC) 中很明显。HILIC 因其在分离极性、弱酸性或碱性样品方面的功效而得到认可,突出了固定相和流动相在实现高分辨率分离中的作用。这种分离技术对肽、蛋白质和各种天然化合物特别有价值,表明了结构类似化合物潜在的应用 (Jandera, 2011)。

蛋白质设计中的氟

将氟化类似物纳入蛋白质中以创建具有新化学和生物学性质的实体是一个新兴的研究领域。鉴于全氟碳的独特理化性质,如化学惰性和热稳定性,氟化被探索作为一种增强蛋白质稳定性以抵抗变性同时保留生物活性的策略。这种方法表明了类似于 (2R)-2-氨基-3,3-二氟-3-苯基丙醇-1-醇的化合物在设计具有改进的稳定性和功能性的蛋白质中的潜在应用 (Buer & Marsh, 2012)。

氟化合物的环境和健康影响

对全氟和多氟烷基物质 (PFAS) 等持久性有机污染物 (POP) 的新型氟化替代品的研究突出了这些化合物的环境持久性、生物积累性和潜在毒性。研究表明,氟化替代品表现出与传统 PFAS 相当或更严重的潜在毒性,这表明包括结构类似于 (2R)-2-氨基-3,3-二氟-3-苯基丙醇-1-醇的化合物在内的这些替代品需要进一步的毒理学研究来确认它们长期使用的安全性 (Wang 等,2019)。

作用机制

Target of Action

The primary target of (2R)-2-Amino-3,3-difluoro-3-phenylpropan-1-ol;hydrochloride, also known as EN300-27692754, is the NMDA receptors on GABAergic interneurons . These receptors play a crucial role in neural signaling, particularly in neural plasticity, and are involved in learning and memory processes .

Mode of Action

EN300-27692754 interacts with its targets by antagonizing NMDA receptors . This antagonism disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . En300-27692754 also seems to reduce rapid glutamate release at some synapses .

Biochemical Pathways

The compound’s action affects the glutamatergic system , specifically the glutamate release . It reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts EN300-27692754’s effect on glutamate release and presynaptic activity .

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect

Result of Action

The molecular and cellular effects of EN300-27692754’s action include a reduction in presynaptic activity and glutamate release . Signal transduction studies in primary neuronal cultures demonstrated that EN300-27692754 reduced P-T286-CamKII and P-S9-Synapsin, which correlated with decreased synaptic vesicle recycling .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of many compounds .

属性

IUPAC Name |

(2R)-2-amino-3,3-difluoro-3-phenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c10-9(11,8(12)6-13)7-4-2-1-3-5-7;/h1-5,8,13H,6,12H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHQJNMFMSURDH-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CO)N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C([C@@H](CO)N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2781135.png)

![2-[[1-(2-Naphthalen-2-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2781139.png)

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/no-structure.png)

![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781150.png)

![N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2781151.png)